![molecular formula C18H14INO2 B12616212 6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one CAS No. 887647-05-4](/img/structure/B12616212.png)
6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of an iodine atom at the 6th position, a methylamino group attached to a phenyl ring, and a vinyl group at the 2nd position of the benzopyran core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Iodination: Introduction of the iodine atom at the 6th position of the benzopyran core using iodine and an oxidizing agent.
Vinylation: Formation of the vinyl group at the 2nd position through a Heck reaction, involving a palladium catalyst and a suitable base.
Methylamination: Introduction of the methylamino group via nucleophilic substitution using methylamine
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield dihydro derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as potassium carbonate
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives of the parent compound.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Material Science: Used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of programmed cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Iodo-2-{2-[4-(dimethylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one
- 6-Iodo-2-{2-[4-(ethylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one
- 6-Iodo-2-{2-[4-(propylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one
Uniqueness
6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and material science .
Propriétés
Numéro CAS |
887647-05-4 |
|---|---|
Formule moléculaire |
C18H14INO2 |
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
6-iodo-2-[2-[4-(methylamino)phenyl]ethenyl]chromen-4-one |
InChI |
InChI=1S/C18H14INO2/c1-20-14-6-2-12(3-7-14)4-8-15-11-17(21)16-10-13(19)5-9-18(16)22-15/h2-11,20H,1H3 |
Clé InChI |
CAWFNCMPSJMIQH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)C=CC2=CC(=O)C3=C(O2)C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


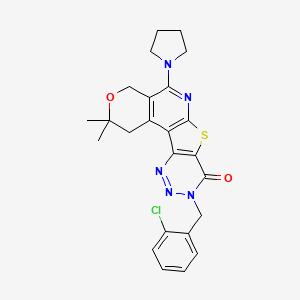
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)
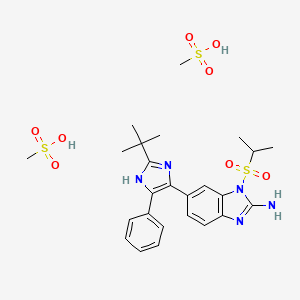
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
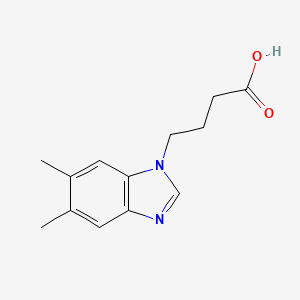
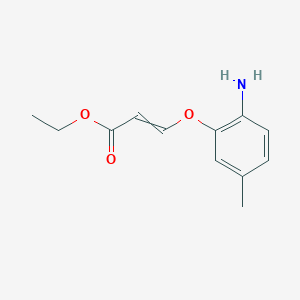
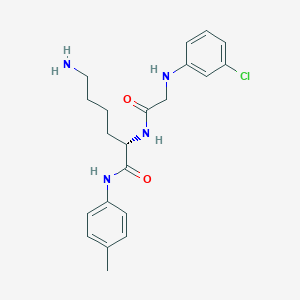
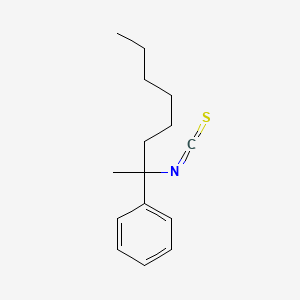
![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)
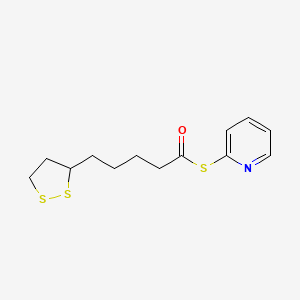
![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)

![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
